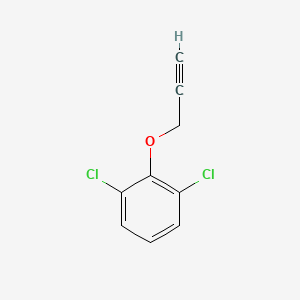

1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene

Description

Properties

IUPAC Name |

1,3-dichloro-2-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c1-2-6-12-9-7(10)4-3-5-8(9)11/h1,3-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGOBPUSIBTNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380284 | |

| Record name | 1,3-Dichloro-2-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3598-66-1 | |

| Record name | 1,3-Dichloro-2-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene

This guide provides a comprehensive overview and a detailed laboratory-scale protocol for the synthesis of 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene. This molecule is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds. Its utility stems from the presence of a terminal alkyne group, which allows for further functionalization through click chemistry, and the dichlorinated benzene ring that imparts specific electronic and steric properties.

This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the chosen methodology, ensuring both reproducibility and a deeper understanding of the synthesis.

Introduction and Strategic Overview

The synthesis of 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene is most effectively achieved through a Williamson ether synthesis.[1][2] This classical and robust method involves the reaction of an alkoxide with a primary alkyl halide. In this specific case, the synthesis proceeds by the nucleophilic substitution of bromide from propargyl bromide by the phenoxide ion generated from 2,6-dichlorophenol.

The choice of the Williamson ether synthesis is predicated on its reliability, high yields, and the ready availability of the starting materials.[3][4] The reaction is typically carried out under mild conditions, making it suitable for a wide range of functional groups.

Mechanistic Rationale

The reaction proceeds via an SN2 mechanism.[1] The first step involves the deprotonation of the hydroxyl group of 2,6-dichlorophenol by a suitable base to form the more nucleophilic 2,6-dichlorophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic methylene carbon of propargyl bromide and displacing the bromide leaving group in a single concerted step.

The presence of two chlorine atoms in the ortho positions to the hydroxyl group in 2,6-dichlorophenol increases the acidity of the phenolic proton, facilitating its removal by a moderately strong base. These electron-withdrawing groups also influence the nucleophilicity of the resulting phenoxide.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Supplier | Purity |

| 2,6-Dichlorophenol | C₆H₄Cl₂O | 163.00 | 87-65-0 | Sigma-Aldrich | ≥98% |

| Propargyl bromide (80% in toluene) | C₃H₃Br | 118.96 | 106-96-7 | Sigma-Aldrich | 80% |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Acros Organics | ≥99% |

| Acetone | C₃H₆O | 58.08 | 67-64-1 | Fisher Scientific | ACS Grade |

| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | VWR | ACS Grade |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich | ≥97% |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthesis Workflow

Caption: Experimental workflow for the synthesis of 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dichlorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone (40 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

-

Addition of Propargyl Bromide:

-

Slowly add propargyl bromide (1.2 eq, 80% solution in toluene) to the stirring suspension.

-

-

Reaction:

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C).

-

Maintain the reflux for 12-16 hours. The reaction progress can be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system).

-

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

-

Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer with water (2 x 30 mL) to remove any remaining salts and impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

If necessary, the crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene.

-

Results and Characterization

The final product, 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene, is expected to be a solid or a viscous oil at room temperature.

Expected Yield and Physical Properties

| Property | Expected Value |

| Appearance | Off-white solid or colorless oil |

| Molecular Formula | C₉H₆Cl₂O[5] |

| Molar Mass | 201.05 g/mol [5] |

| Theoretical Yield | Based on the limiting reagent (2,6-dichlorophenol) |

| Typical Experimental Yield | 75-90% |

| Boiling Point | Not readily available, expected to be >200 °C |

| Melting Point | Not readily available |

Spectroscopic Data

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.3-7.0 (m, 3H, Ar-H)

-

δ ~4.8 (d, 2H, O-CH₂)

-

δ ~2.5 (t, 1H, C≡C-H)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Characteristic peaks for the aromatic carbons, the alkyne carbons, and the methylene carbon are expected.

-

-

Mass Spectrometry (EI):

-

m/z = 200/202/204 (M⁺, isotopic pattern for two chlorine atoms)

-

Discussion and Field-Proven Insights

Choice of Base and Solvent

Potassium carbonate is a suitable and cost-effective base for this reaction.[6][7] It is strong enough to deprotonate the acidic phenol but not so strong as to cause side reactions. The use of a stronger base, such as sodium hydride, is generally not necessary and may lead to the deprotonation of the terminal alkyne.

Acetone is an excellent solvent for this SN2 reaction as it is a polar aprotic solvent that can solvate the potassium cation without hydrogen bonding to the phenoxide nucleophile, thus enhancing its reactivity.[7]

Reaction Monitoring and Optimization

The progress of the reaction can be conveniently monitored by TLC. The disappearance of the 2,6-dichlorophenol spot and the appearance of a new, less polar product spot indicate the progression of the reaction. For optimization, the reaction time and temperature can be adjusted. In some cases, the addition of a phase-transfer catalyst, such as tetrabutylammonium bromide, may accelerate the reaction, especially if a less polar solvent is used.

Safety Considerations

-

2,6-Dichlorophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Propargyl bromide: A lachrymator and is toxic. It should be handled in a well-ventilated fume hood.

-

Dichloromethane: A suspected carcinogen. All handling should be done in a fume hood.

-

Acetone: Highly flammable. Keep away from ignition sources.

Conclusion

The Williamson ether synthesis provides a reliable and efficient method for the preparation of 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene from 2,6-dichlorophenol and propargyl bromide. The protocol described in this guide, when followed with care and attention to safety, should provide the target compound in good yield and purity. The versatility of the terminal alkyne functionality in this product makes it a valuable intermediate for further chemical transformations in various research and development applications.

Chemical Synthesis Diagram

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 6. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 7. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene: A Versatile Building Block for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene. This molecule, characterized by a dichlorinated phenyl ring and a terminal alkyne functional group, represents a valuable and versatile building block in modern organic synthesis. Its unique structural features make it a promising candidate for the development of novel pharmaceuticals and functional materials. This document aims to serve as a critical resource for researchers by consolidating key technical data and outlining detailed experimental protocols.

Introduction: A Molecule of Strategic Importance

1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene is a synthetic organic compound that has garnered interest in the scientific community due to its potential as a versatile intermediate. The presence of a dichlorinated aromatic ring offers a scaffold that is frequently found in biologically active molecules, influencing their pharmacokinetic and pharmacodynamic properties. Simultaneously, the terminal alkyne, or propargyl group, is a highly reactive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This dual functionality makes 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene a molecule of strategic importance for the construction of complex molecular architectures.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 3598-66-1 | [1][2] |

| Molecular Formula | C₉H₆Cl₂O | [1][2] |

| Molecular Weight | 201.05 g/mol | [1][2] |

| IUPAC Name | 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene | [1] |

| Synonyms | 2,6-dichlorophenyl propargyl ether, 3-(2,6-dichlorophenoxy)-1-propyne | [1] |

| Computed XLogP3 | 3.3 | [1] |

| Computed Hydrogen Bond Donor Count | 0 | [1] |

| Computed Hydrogen Bond Acceptor Count | 1 | [1] |

| Computed Rotatable Bond Count | 2 | [1] |

Synthesis of 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene

The most direct and common method for the synthesis of 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2,6-dichlorophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking propargyl bromide.

A general and convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives involves the reaction of a substituted phenol with propargyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone.[3] This approach is efficient, with reported yields for analogous compounds ranging from 53-85%.[3]

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene, based on established methodologies for similar compounds.

Materials:

-

2,6-Dichlorophenol

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred solution of 2,6-dichlorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Synthesis of 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene.

Reactivity and Synthetic Applications

The chemical reactivity of 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene is dominated by the terminal alkyne group, making it a valuable precursor for a variety of coupling reactions.

Click Chemistry: Azide-Alkyne Cycloaddition

The terminal alkyne of 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and regioselective reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, linking the dichlorophenyl moiety to another molecule of interest via the triazole bridge. The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[3]

Sonogashira Coupling

The terminal alkyne can also participate in Sonogashira coupling reactions. This palladium- and copper-cocatalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This provides a powerful method for the synthesis of more complex, conjugated systems.

Reactivity of the Dichlorinated Ring

The dichlorinated benzene ring is relatively electron-deficient, which can influence the reactivity of the molecule. While generally less reactive towards electrophilic aromatic substitution, it can be a substrate for nucleophilic aromatic substitution under certain conditions. The chlorine atoms can also participate in various cross-coupling reactions, although this typically requires harsher conditions than the reactions involving the terminal alkyne.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a dichlorophenyl group and a terminal alkyne makes 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene a molecule with significant potential in several areas of chemical research.

Medicinal Chemistry and Drug Discovery

The dichlorophenyl moiety is a common structural motif in many approved drugs and drug candidates. The presence of chlorine atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. By using 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene as a starting material, medicinal chemists can readily introduce this privileged scaffold into novel molecular entities. The alkyne handle allows for the straightforward attachment of various pharmacophores or targeting groups via click chemistry, facilitating the rapid generation of compound libraries for high-throughput screening.

Materials Science

The ability of the propargyl group to undergo polymerization and form stable cross-linked structures makes this compound a potential monomer for the synthesis of novel polymers. The resulting materials could possess unique thermal, optical, or electronic properties due to the presence of the dichlorinated aromatic rings.

Safety and Handling

General Hazards:

-

Eye Irritation: Based on GHS classifications for this compound, it is expected to cause serious eye irritation.[2]

-

Skin and Respiratory Irritation: As with many chlorinated aromatic compounds, it may cause skin and respiratory tract irritation upon contact or inhalation.

-

Toxicity: The toxicity profile has not been fully evaluated. However, related dichlorobenzene compounds are known to be harmful if swallowed or inhaled.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

Conclusion

1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene is a valuable and versatile chemical intermediate with significant potential for applications in drug discovery, materials science, and organic synthesis. Its straightforward synthesis and the presence of two key reactive sites—the dichlorinated phenyl ring and the terminal alkyne—provide a powerful platform for the construction of complex and functional molecules. This technical guide serves as a foundational resource for researchers looking to explore the full potential of this promising building block.

References

-

PubChem. 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene. National Center for Biotechnology Information. [Link]

- Google Patents.

- Roy, R., & Saha, S. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances, 8(61), 35086-35127.

-

BOC. Acetylene safety. [Link]

-

Health and Safety Executive. Safe use of Acetylene. [Link]

- Batool, T., Rasool, N., Gu, Y., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)

Sources

- 1. 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene | C9H6Cl2O | CID 2776880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3598-66-1|1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene|BLD Pharm [bldpharm.com]

- 3. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Spectroscopic Analysis of Acepromazine Maleate

Foreword: Unveiling the Molecular Signature of a Widely Used Veterinary Tranquilizer

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's spectroscopic properties is fundamental. This guide provides an in-depth technical exploration of the spectroscopic data for Acepromazine Maleate (CAS 3598-37-6). In the interest of scientific accuracy, it is important to note that the initially provided CAS number, 3598-66-1, did not correspond to a publicly documented chemical entity. Through diligent investigation, it was determined that the intended subject of this guide is likely Acepromazine Maleate, a compound with a closely related CAS number and significant relevance in the pharmaceutical and veterinary sciences.

This document moves beyond a simple recitation of data. It is structured to provide a logical and insightful narrative, explaining the "why" behind the "how" of spectroscopic analysis. We will delve into the core spectroscopic techniques used to characterize Acepromazine Maleate, offering not just the data but also the experimental context and interpretive logic that are crucial for practical application in a research and development setting.

Introduction to Acepromazine Maleate: A Phenothiazine of Veterinary Importance

Acepromazine maleate is a phenothiazine derivative that functions as a neuroleptic agent with a depressant effect on the central nervous system.[1][2] It is widely utilized in veterinary medicine as a tranquilizer and antiemetic for animals such as horses, dogs, and cats.[1][3] Its mechanism of action involves the antagonism of dopamine receptors in the central nervous system, which leads to sedation, muscle relaxation, and a reduction in spontaneous activity.[2][4] The compound is the maleate salt of acepromazine and is appreciated for its rapid action and low toxicity in veterinary applications.[2]

| Property | Value | Source |

| CAS Number | 3598-37-6 | [1] |

| Molecular Formula | C₁₉H₂₂N₂OS · C₄H₄O₄ | [5] |

| Molecular Weight | 442.53 g/mol | [5] |

| IUPAC Name | (Z)-but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone | [4] |

| Appearance | Yellow, crystalline powder | [1] |

| Melting Point | 136-139 °C | [6] |

| Solubility | Water: >10 mg/mL | [5] |

The Spectroscopic Blueprint: Elucidating the Structure of Acepromazine Maleate

Spectroscopic analysis provides a unique "fingerprint" of a molecule, allowing for its unambiguous identification and characterization. For a pharmaceutical compound like Acepromazine Maleate, a combination of techniques is employed to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Acepromazine Maleate is expected to be complex, with signals corresponding to the aromatic protons of the phenothiazine core, the aliphatic protons of the dimethylaminopropyl side chain, the acetyl group, and the protons of the maleate counter-ion.

-

Aromatic Protons (Phenothiazine Core): Multiple signals are expected in the aromatic region (δ 6.5-8.0 ppm). The substitution pattern on the two aromatic rings will lead to a complex series of doublets, triplets, and multiplets.

-

Aliphatic Protons (Dimethylaminopropyl Side Chain):

-

The N-CH₂ protons adjacent to the phenothiazine nitrogen will likely appear as a triplet.

-

The central CH₂ group of the propyl chain is expected to be a multiplet.

-

The CH₂ protons adjacent to the dimethylamino group will also likely be a triplet.

-

The N(CH₃)₂ protons will present as a singlet, typically in the δ 2.0-3.0 ppm region.

-

-

Acetyl Protons: A sharp singlet corresponding to the CH₃ group of the acetyl moiety is expected, likely in the δ 2.0-2.5 ppm range.

-

Maleate Protons: A singlet corresponding to the two equivalent olefinic protons of the maleate anion will be observed, typically downfield due to the electron-withdrawing effect of the carboxylic acid groups.

2.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Aromatic Carbons: A series of signals in the δ 110-150 ppm range will correspond to the carbons of the phenothiazine ring system.[9]

-

Carbonyl Carbon: The carbonyl carbon of the acetyl group will appear significantly downfield, typically in the δ 190-200 ppm region.[10]

-

Aliphatic Carbons: The carbons of the propyl chain and the dimethylamino groups will resonate in the upfield region of the spectrum.

-

Maleate Carbons: The olefinic carbons of maleic acid will be found in the alkene region (δ 115-140 ppm), while the carboxylic acid carbons will be in the δ 170-185 ppm range.[10]

2.1.3. Experimental Protocol: NMR Analysis of a Pharmaceutical Powder

The following is a generalized, yet robust, protocol for acquiring NMR data for a solid pharmaceutical compound like Acepromazine Maleate.

Step-by-Step Methodology: [11][12]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the Acepromazine Maleate powder.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals.[11]

-

Once fully dissolved, carefully transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Perform locking and shimming procedures to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

-

Following the ¹H acquisition, acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Perform phase and baseline corrections to the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of the protons.

-

Assign the observed peaks to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and integration values.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The United States Pharmacopeia (USP) lists Infrared Absorption <197K> as a method for the identification of Acepromazine Maleate, which typically involves comparing the IR spectrum of the sample to that of a reference standard.[6]

2.2.1. Key IR Absorption Bands

The IR spectrum of Acepromazine Maleate will exhibit characteristic absorption bands corresponding to its various functional groups:[13][14]

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹ due to the acetyl group attached to the phenothiazine ring.

-

C-N Stretch (Tertiary Amine): Absorptions corresponding to the C-N stretching of the tertiary amine in the side chain will be present.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings.

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ will be due to the C-H stretching of the propyl side chain and methyl groups.

-

Aromatic C=C Bending: Bands in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.

-

Maleate Group: The maleate counter-ion will show characteristic absorptions for the C=C double bond and the carboxylic acid O-H and C=O stretches. The O-H stretch is typically a very broad band in the 2500-3300 cm⁻¹ range.

2.2.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient method for analyzing solid powders directly with minimal sample preparation.[15][16]

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

-

Sample Analysis:

-

Place a small amount of the Acepromazine Maleate powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[16]

-

Collect the sample spectrum.

-

-

Data Interpretation:

-

The resulting spectrum should be processed (e.g., baseline corrected).

-

Identify the major absorption peaks and assign them to their corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation analysis.

2.3.1. Expected Mass Spectrum

In a mass spectrum of Acepromazine Maleate, the acepromazine base (C₁₉H₂₂N₂OS) has a molecular weight of 326.5 g/mol .[2] One would expect to observe a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass, depending on the ionization technique used. Fragmentation patterns would likely involve cleavage of the dimethylaminopropyl side chain.

2.3.2. Application in Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method that has been used to identify acepromazine and its metabolites in biological samples like horse plasma and urine.[17] This is crucial in forensic analysis and drug metabolism studies.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. Phenothiazine derivatives like Acepromazine Maleate have characteristic UV absorption spectra due to their conjugated aromatic system. The UV spectrum of a closely related compound, chlorpromazine, in ethanol shows a maximum absorption (λmax) at 260 nm.[18] A similar λmax would be expected for Acepromazine Maleate.

2.4.1. Experimental Protocol: UV-Vis Analysis

The following is a general protocol for obtaining a UV-Vis spectrum of a pharmaceutical compound.

Conclusion: A Multidimensional Spectroscopic Portrait

The spectroscopic characterization of Acepromazine Maleate is a multi-faceted process that relies on the synergistic application of several analytical techniques. NMR spectroscopy provides the detailed structural framework, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and aids in metabolite identification, and UV-Visible spectroscopy is useful for quantitative analysis. This guide has provided a comprehensive overview of the expected spectroscopic data and the experimental protocols necessary for their acquisition, empowering researchers and drug development professionals with the knowledge to confidently identify and characterize this important veterinary pharmaceutical.

References

-

AERU. (2025, September 15). Acepromazine maleate. University of Hertfordshire. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6077, Acepromazine. Retrieved from [Link]

- Wieder, M. E., et al. (2012). Identification of Acepromazine and Its Metabolites in Horse Plasma and Urine by LC–MS/MS and Accurate Mass Measurement.

- Toutain, P. L., & Lassourd, V. (2012). Acepromazine pharmacokinetics: a forensic perspective. Equine Veterinary Journal, 44(4), 447–453.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6420038, Acepromazine Maleate. Retrieved from [Link]

-

Bruker. (n.d.). How to Use Solid-state NMR for Pharmaceutical Analysis. [Link]

-

U.S. Pharmacopeia. (n.d.). Acepromazine Maleate. [Link]

-

Wikipedia. (n.d.). Acepromazine. [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

- Basavaiah, K., & Prameela, H. C. (2003). Indirect Titrimetric and Spectrophotometric Methods for the Determination of Some Phenothiazine Psychotropics. Chemical & Pharmaceutical Bulletin, 51(3), 269–273.

- University of Alberta. (n.d.).

- Sastry, C. S. P., et al. (1987). Spectrophotometric determination of some phenothiazine drugs in pharmaceutical preparations. Journal of the Indian Chemical Society, 64(1), 52–54.

- ResearchGate. (n.d.). Clinical evaluation of the sedative properties of acepromazinexylazine combinations with or without atropine and their effects on physiologic values in dogs.

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

-

ResearchGate. (n.d.). UV spectrum of chlorpromazine solution in ethanol showing λ max at 260 nm. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

- ResearchGate. (n.d.). UV-Vis absorption spectra of phenothiazine probe.

- University of Bath. (2017, December 4). How to Prepare and Run a NMR Sample [Video]. YouTube.

-

Agilent. (n.d.). ATR-FTIR Spectroscopy. [Link]

- VASG. (2011, April 9). Preanesthetic Protocols.

-

DailyMed. (n.d.). ACEPROMAZINE MALEATE- acepromazine maleate injection. [Link]

- Rao, C. V. N., et al. (2016). UV, UV derivative and Visible Spectrophotometric methods for the analysis of Trifluoperazine a phenothiazine antipsychotic drug. Der Pharmacia Lettre, 8(13), 226-232.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

- ACS Publications. (n.d.).

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

- ResearchGate. (n.d.).

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

- Thermo Fisher Scientific. (n.d.). Pharmaceutical standards guide for UV-Vis spectrophotometers.

- University of Tennessee Knoxville. (n.d.). Fourier Transform Infrared Spectroscopy.

- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- J. Org. Chem. (1997). NMR Chemical Shifts.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

Sources

- 1. Acepromazine maleate [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. drugfuture.com [drugfuture.com]

- 4. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Acepromazine Maleate [drugfuture.com]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. organomation.com [organomation.com]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. agilent.com [agilent.com]

- 17. Acepromazine | C19H22N2OS | CID 6077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene IUPAC name and structure

An In-Depth Technical Guide to 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene, a halogenated aryl propargyl ether. Designed for researchers and professionals in chemical synthesis and drug development, this document details the molecule's nomenclature, structure, synthesis, and key chemical transformations, grounding all information in established scientific principles and methodologies.

Core Molecular Identity: IUPAC Nomenclature and Structure

The precise identification of a chemical entity is foundational to all subsequent research. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

IUPAC Name and Synonyms

The preferred IUPAC name for this compound is 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene .[1][2] This nomenclature clearly defines the substitution pattern on the benzene ring and the nature of the ether linkage.

Common synonyms and alternative names found in the literature and chemical databases include:

-

2,6-Dichlorophenyl prop-2-yn-1-yl ether[2]

-

3-(2,6-Dichlorophenoxy)-1-propyne[2]

-

1,3-Dichloro-2-propargyloxybenzene

Chemical Structure and Identifiers

The structure consists of a benzene ring substituted with two chlorine atoms at positions 1 and 3, and a propargyl ether group (a three-carbon chain with a terminal alkyne) at position 2.

Caption: 2D Structure of 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene.

Table 1: Chemical Identity and Properties

| Identifier | Value | Source |

| CAS Number | 3598-66-1 | [1][2] |

| Molecular Formula | C₉H₆Cl₂O | [1][2] |

| Molecular Weight | 201.05 g/mol | [1][2] |

| InChIKey | HCGOBPUSIBTNRV-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | C#CCOC1=C(C=CC=C1Cl)Cl | [2] |

Synthesis Protocol: Williamson Ether Synthesis

The formation of aryl ethers is most reliably achieved through the Williamson ether synthesis. This Sₙ2 reaction involves a phenoxide nucleophile attacking an alkyl halide. For the target molecule, this translates to the reaction between 2,6-dichlorophenol and a propargyl halide.

Rationale for Experimental Design

-

Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is an ideal choice as it is inexpensive, easy to handle, and sufficiently basic to drive the reaction without causing unwanted side reactions that harsher bases like hydrides might induce.[3][4][5]

-

Solvent Selection: A polar aprotic solvent is essential for an Sₙ2 reaction. Acetone is an excellent choice as it readily dissolves the reactants and intermediates, does not participate in the reaction (no acidic protons), and facilitates the nucleophilic attack by solvating the potassium cation.[3][4]

-

Electrophile: Propargyl bromide is a highly effective electrophile due to the good leaving group ability of the bromide ion.

Detailed Experimental Protocol

Reaction: 2,6-Dichlorophenol + Propargyl Bromide → 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichlorophenol (1.0 eq.).

-

Reagent Addition: Add anhydrous potassium carbonate (1.5-2.0 eq.) and a sufficient volume of acetone to fully dissolve the phenol.

-

Activation: Stir the mixture vigorously for 15-20 minutes at room temperature to facilitate the formation of the potassium phenoxide salt.

-

Electrophile Addition: Add propargyl bromide (1.1-1.2 eq.) dropwise to the stirring suspension. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of fresh acetone.

-

Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Compound Characterization: Spectroscopic Data

Confirmation of the structure and assessment of purity are achieved through standard spectroscopic techniques. The data presented below are based on expected values and publicly available database information.

Table 2: Spectroscopic Characterization Data

| Technique | Feature | Expected Chemical Shift / Signal |

| ¹H NMR | Aromatic Protons (H-4, H-5) | δ 7.0-7.4 ppm (multiplet) |

| Methylene Protons (-O-CH₂ -C≡) | δ 4.8-5.0 ppm (doublet) | |

| Acetylenic Proton (-C≡CH ) | δ 2.5-2.7 ppm (triplet) | |

| ¹³C NMR | Aromatic C-O (C-2) | δ 150-155 ppm |

| Aromatic C-Cl (C-1, C-3) | δ 128-132 ppm | |

| Aromatic C-H (C-4, C-5) | δ 125-130 ppm | |

| Acetylenic C ≡CH | δ 78-82 ppm | |

| Acetylenic C≡CH | δ 75-78 ppm | |

| Methylene Carbon (-O-CH₂ -) | δ 58-62 ppm | |

| IR (Infrared) | C≡C-H stretch (terminal alkyne) | ~3300 cm⁻¹ (sharp, strong) |

| C≡C stretch | ~2120 cm⁻¹ (weak) | |

| C-O-C stretch (ether) | ~1250 cm⁻¹ | |

| C-Cl stretch | ~750-800 cm⁻¹ | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 200/202/204 (isotope pattern for 2 Cl) |

| Key Fragment | m/z 161 (loss of C₃H₃) |

Note: Spectral data obtained from the PubChem database indicates key FTIR absorption bands and GC-MS fragmentation patterns consistent with the proposed structure.[2]

Chemical Reactivity and Synthetic Applications

The utility of 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene in research and development stems from the distinct reactivity of its functional groups. The terminal alkyne is a particularly versatile synthetic handle.

Claisen Rearrangement

Aryl propargyl ethers are classic substrates for the[6][6]-sigmatropic Claisen rearrangement.[7] Upon heating, the propargyl group migrates from the ether oxygen to an ortho position on the aromatic ring. This reaction proceeds through a cyclic transition state to form an allenic intermediate, which then tautomerizes to a more stable product.[8][9] For this specific molecule, since both ortho positions (relative to the ether) are blocked by chlorine atoms, the rearrangement is sterically hindered and would require harsh conditions, potentially leading to complex product mixtures. If rearrangement were to occur at a meta-position, it could lead to the formation of substituted chromenes or benzofurans after subsequent cyclization steps.[8][10]

Caption: Generalized pathway for the Claisen rearrangement of an aryl propargyl ether.

"Click Chemistry": Huisgen Cycloaddition

The terminal alkyne functionality makes this molecule an excellent building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by reacting the alkyne with an organic azide (R-N₃). This linkage is widely used in drug discovery, bioconjugation, and materials science to connect different molecular fragments.[4]

Applications in Drug Discovery

The propargylamine moiety and its derivatives are recognized as important pharmacophores in medicinal chemistry.[11] They are present in numerous bioactive compounds. Halogenated aromatic rings are also prevalent in pharmaceuticals, often used to modulate metabolic stability, binding affinity, and lipophilicity. The combination of these two features in 1,3-dichloro-2-(prop-2-yn-1-yloxy)benzene makes it a valuable intermediate for the synthesis of novel small-molecule drug candidates.[12]

References

-

Ahmad, I., et al. (2014). A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PLoS ONE, 9(12), e115457. Available at: [Link][3]

-

National Center for Biotechnology Information (n.d.). 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene. PubChem Compound Database. Retrieved January 26, 2026, from [Link][2]

-

Matrix Fine Chemicals (n.d.). 1,3-DICHLORO-2-(PROP-2-YN-1-YLOXY)BENZENE. Retrieved January 26, 2026, from [Link][1]

-

PLOS (n.d.). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS Journals. Retrieved January 26, 2026, from [Link][4]

-

RSC Publishing (2016). Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. RSC Advances, 10. Available at: [Link][5]

-

Fernández-Ibáñez, M. A. (n.d.). Propargyl Claisen rearrangement: allene synthesis and beyond. SciSpace. Retrieved January 26, 2026, from [Link][9]

-

Rao, U., & Kuppuswami, K. (1984). CLAISEN REARRANGEMENT OF META-SUBSTITUTED ARYL PROPARGYL ETHERS IN POLY(ETHYLENE GLYCOL). HETEROCYCLES, 22(6). Available at: [Link][10]

-

Organic Chemistry Portal (n.d.). Claisen Rearrangement. Retrieved January 26, 2026, from [Link][7]

-

Patents, Google (n.d.). Process for the preparation of propargyl ethers. Retrieved January 26, 2026, from [13]

-

ACS Publications (2021). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers: Substituent Effects on Reactivity and Regioselectivity. The Journal of Organic Chemistry. Available at: [Link][8]

-

PubMed (2023). Propargylamine: an important moiety in drug discovery. Retrieved January 26, 2026, from [Link][11]

-

ResearchGate (n.d.). Alkyl aryl ethers and their preparations. Retrieved January 26, 2026, from [Link][12]

-

ResearchGate (2025). Cyclization of Aryl Propargyl Ethers for the Synthesis of Chromenes and Their Derivatives. Retrieved January 26, 2026, from [Link][14]

Sources

- 1. 1,3-DICHLORO-2-(PROP-2-YN-1-YLOXY)BENZENE | CAS 3598-66-1 [matrix-fine-chemicals.com]

- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 3. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 5. Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. Claisen Rearrangement [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 11. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. EP0639554A1 - Process for the preparation of propargyl ethers - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

reactivity of the alkyne in 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene

An In-Depth Technical Guide to the Reactivity of the Alkyne Moiety in 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene

Abstract

The terminal alkyne is a uniquely versatile functional group in modern organic synthesis, prized for its ability to participate in a diverse array of high-yielding and specific chemical transformations. When incorporated into the scaffold of 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene, this reactivity is preserved and modulated by the electronically distinct dichlorinated aromatic ring. This technical guide provides an in-depth exploration of the synthesis and primary reactive pathways of this compound's terminal alkyne. We will dissect the causality behind key experimental choices for cornerstone reactions, including Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Palladium/Copper-catalyzed Sonogashira coupling, and intramolecular cyclization. Detailed, field-tested protocols are provided to serve as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic building block.

Introduction: Structural Features and Synthetic Utility

1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene is a synthetic intermediate whose value is derived from its distinct structural components: a 2,6-dichlorophenol core and a propargyl ether sidechain. The terminal alkyne (prop-2-yn-1-yl group) is the primary locus of reactivity. Its sp-hybridized carbons and acidic terminal proton make it a versatile handle for constructing more complex molecular architectures. The adjacent dichlorinated benzene ring exerts a significant electron-withdrawing inductive effect, which subtly influences the acidity of the alkyne proton and the reactivity of the aromatic ring itself. This combination makes the molecule an attractive building block in medicinal chemistry and materials science for the introduction of a selectively modifiable alkyne unit.

Synthesis of the Core Scaffold

The most direct and efficient route to 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene is via a Williamson ether synthesis. This classical SN2 reaction involves the deprotonation of a phenol followed by nucleophilic attack on an alkyl halide.

Causality of Experimental Design:

-

Base Selection: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is sufficiently basic to deprotonate the phenol (pKa ≈ 8-10) to its corresponding phenoxide but is not so harsh as to promote side reactions.[1] The resulting phenoxide is a potent nucleophile.

-

Solvent Choice: A polar aprotic solvent such as acetone or acetonitrile is employed to dissolve the reactants and facilitate the SN2 mechanism without solvating the anionic nucleophile excessively, thereby maximizing its reactivity.[1]

-

Alkylating Agent: Propargyl bromide is an excellent electrophile for this reaction due to the good leaving group ability of the bromide ion.

Experimental Protocol: Synthesis via Williamson Etherification

-

To a round-bottom flask charged with 2,6-dichlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) is added dry acetone (approx. 0.2 M).

-

The resulting suspension is stirred vigorously at room temperature.

-

Propargyl bromide (1.1 eq, 80% solution in toluene) is added dropwise to the mixture.

-

The reaction flask is equipped with a reflux condenser and heated to a gentle reflux (approx. 60-70 °C).

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

-

Upon completion, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification is achieved via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene as a pure solid or oil.

Caption: Workflow for the synthesis of the title compound.

Key Reactions of the Terminal Alkyne

The reactivity of the terminal alkyne can be broadly categorized into three main pathways: deprotonation to form a nucleophilic acetylide, metal-catalyzed cross-coupling and cycloaddition reactions, and intramolecular cyclizations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click chemistry" transformation, renowned for its high efficiency, specificity, mild reaction conditions, and broad functional group tolerance.[2][3] It enables the covalent linking of the alkyne-containing molecule to another molecule bearing an azide functional group, forming a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is a cornerstone of bioconjugation, drug discovery, and materials science.[4][5]

Mechanistic Rationale: The reaction is catalyzed by a Cu(I) species. The catalytic cycle begins with the coordination of Cu(I) to the terminal alkyne, which lowers the pKa of the terminal proton and facilitates the formation of a copper acetylide intermediate.[2] This acetylide then reacts with the azide in a stepwise manner, ultimately leading to the formation of the triazole ring and regeneration of the Cu(I) catalyst. Using a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate is a common and convenient method for generating the active Cu(I) species in situ.[2][6] Ligands such as TBTA or THPTA can be used to stabilize the Cu(I) oxidation state and accelerate the reaction.[4][6]

Caption: Simplified catalytic cycle for the CuAAC reaction.

Experimental Protocol: CuAAC Reaction

-

In a vial, dissolve 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene (1.0 eq) and the desired organic azide (e.g., benzyl azide, 1.0 eq) in a 1:1 mixture of t-butanol and water.

-

In a separate vial, prepare the catalyst solution: add sodium ascorbate (0.2 eq of a freshly prepared 1M aqueous solution) to an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq). The solution should turn from blue to a pale yellow/colorless solution, indicating the reduction of Cu(II) to Cu(I).

-

Add the catalyst solution to the solution of the alkyne and azide.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours, which can be monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting 1,2,3-triazole product can be purified by crystallization or column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate | In situ generation of the active Cu(I) catalyst from a stable and inexpensive Cu(II) precursor.[2] |

| Solvent | t-BuOH / H₂O or DMF / H₂O | Aqueous solvent systems often accelerate the reaction and are environmentally benign.[2] |

| Temperature | Room Temperature | The reaction is highly exothermic and typically proceeds rapidly without heating.[7] |

| Stoichiometry | ~1:1 Alkyne:Azide | The reaction is highly efficient, requiring near-stoichiometric amounts of reactants. |

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8][9] This reaction requires a dual catalytic system, typically consisting of a palladium complex and a copper(I) salt.

Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles:

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition into the aryl/vinyl halide (R-X) bond to form a Pd(II) complex.

-

Copper Cycle: A Cu(I) salt reacts with the terminal alkyne in the presence of a base to form a highly reactive copper acetylide intermediate.

-

Transmetalation: The copper acetylide transfers its acetylenic group to the Pd(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final coupled product and regenerate the active Pd(0) catalyst.[7]

The amine base (e.g., triethylamine, diisopropylamine) serves a dual purpose: it acts as the base to deprotonate the alkyne and neutralizes the hydrogen halide byproduct formed during the reaction.[7][8]

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

-

To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., 4-iodoanisole, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Add anhydrous and degassed triethylamine (Et₃N) as the solvent and base.

-

To this stirred suspension, add 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene (1.2 eq).

-

Stir the reaction mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete in 2-8 hours.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the ammonium salts and catalyst residues.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired disubstituted alkyne.

Intramolecular Cyclization

The propargyl aryl ether motif present in the title compound is a well-known precursor for the synthesis of heterocyclic systems, particularly chromenes (benzopyrans), via intramolecular cyclization.[10][11][12] These reactions can be promoted thermally or by various metal catalysts.

Reaction Rationale: The cyclization is thought to proceed through an initial rearrangement or activation step. For instance, thermal cyclization can involve a[2][2]-sigmatropic rearrangement (Claisen-type) to an allenyl intermediate, which then undergoes an electrocyclization.[10] Metal-catalyzed pathways, often using gold, platinum, or silver salts, activate the alkyne towards nucleophilic attack by the ortho position of the benzene ring. The specific outcome can be highly dependent on the substitution pattern of the aromatic ring and the reaction conditions.[12][13]

Example Protocol: Gold-Catalyzed Cyclization (General)

-

In a vial, dissolve 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene (1.0 eq) in an anhydrous, non-protic solvent such as dichloromethane or toluene.

-

Add a gold(I) or gold(III) catalyst (e.g., AuCl₃, 0.05 eq).

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC or LC-MS for the formation of the cyclized product.

-

Upon completion, filter the reaction mixture through a short plug of silica gel to remove the catalyst.

-

Concentrate the filtrate and purify the product by column chromatography.

Conclusion

1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene is a highly valuable and versatile synthetic intermediate. The terminal alkyne moiety serves as a robust and predictable reactive handle for engaging in some of the most powerful transformations in modern organic chemistry. Its participation in CuAAC "click" chemistry allows for the straightforward and efficient conjugation to azide-tagged molecules, while the Sonogashira coupling provides a reliable method for C-C bond formation to construct complex arylalkyne frameworks. Furthermore, the potential for intramolecular cyclization opens avenues to important heterocyclic scaffolds. A thorough understanding of these reaction pathways, their mechanisms, and the practical considerations for their execution empowers researchers to effectively utilize this building block in the rational design and synthesis of novel compounds for pharmaceutical and materials applications.

References

-

Master Organic Chemistry. (2014, January 29). Reactions of Alkynes. [Link]

-

Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

Chad's Prep. (2020, December 4). 9.3 Synthesis of Alkynes | Organic Chemistry. YouTube. [Link]

-

ResearchGate. CuAAC click reaction of propargyl phenyl ether (1) with 1-butyl azide (2) in an aqueous medium. [Link]

-

Majumdar, K. C., & Thyagarajan, B. S. (1972). Thermal cyclization of substituted aryl propargyl ethers. Scope of regioselectivity of the reaction in the synthesis of substituted 3-chromenes. The Journal of Organic Chemistry, 37(5), 780–783. [Link]

-

Brown, E. T., & El-Sagheer, A. H. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 7107–7144. [Link]

-

Wang, Y., et al. (2023). Regulatable selective synthesis of benzofurans and coumarins from aryl propargyl ethers via an electrochemical tandem cyclization reaction. Green Chemistry. [Link]

-

Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]

-

Royal Society of Chemistry. Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. [Link]

-

Chemistry LibreTexts. (2024, March 24). 9.3: Reactions of Alkynes - Addition of HX and X₂. [Link]

-

Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

-

Royal Society of Chemistry. Cyclization of Aryl Propargyl Ethers for the Synthesis of Chromenes and Their Derivatives. [Link]

-

ACS Publications. Efficient Copper-Free PdCl2(PCy3)2-Catalyzed Sonogashira Coupling of Aryl Chlorides with Terminal Alkynes. [Link]

-

PLOS ONE. (2015). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]

-

Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]

-

Journal of Chemical Education. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

-

Zeni, G., et al. (2009). Synthesis of Organochalcogen Propargyl Aryl Ethers and Their Application in the Electrophilic Cyclization Reaction: An Efficient Preparation of 3-Halo-4-Chalcogen-2H-Benzopyrans. The Journal of Organic Chemistry, 74(9), 3429–3436. [Link]

-

University of Calgary. PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. [Link]

-

PharmaTutor. (2016, September 16). STRUCTURE BASED ANTIBACTERIAL ACTIVITY OF 1,3-DIARYL-2-PROPEN-1-ONES AND THEIR RECENT PHARMACOLOGICAL INTERESTS. [Link]

-

ACS Publications. (2022, December 9). Mechanistic Study of Alkyne Insertion into Cu–Al and Au–Al Bonds: A Paradigm Shift for Coinage Metal Chemistry. [Link]

-

Royal Society of Chemistry. Cu2O nanoparticles supported on a covalent metaphenylene-bridged porous polymer as an efficient catalyst for the azide-alkyne cycloaddition reaction. [Link]

-

Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]

-

ResearchGate. (2025, August 7). Design, synthesis and application of fluorescent 2,1,3-benzothiadiazole-triazole-linked biologically active lapachone derivatives. [Link]

-

STAR Protocols. (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

-

ACS Publications. Cu-Catalyzed Azide−Alkyne Cycloaddition. [Link]

-

Royal Society of Chemistry. (2023, February 14). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. [Link]

-

Royal Society of Chemistry. The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. [Link]

-

The Organic Chemistry Tutor. (2021, January 9). 1,3-dichlorobenzene synthesis. YouTube. [Link]

-

ResearchGate. (2025, August 6). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. [Link]

-

Royal Society of Chemistry. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

National Institutes of Health. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

-

Organic Syntheses. 10 - Organic Syntheses Procedure. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

National Institutes of Health. (2025, August 21). Indeno[2,1‐c]fluorene Quasi[14]circulenes Through Intramolecular Cyclization. [Link]

-

MDPI. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. [Link]

-

Royal Society of Chemistry. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. [Link]

Sources

- 1. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jenabioscience.com [jenabioscience.com]

- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Regulatable selective synthesis of benzofurans and coumarins from aryl propargyl ethers via an electrochemical tandem cyclization reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene

Introduction

1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene, a molecule of significant interest in the fields of medicinal chemistry and materials science, presents unique challenges and opportunities owing to its distinct structural features. The presence of a dichlorinated benzene ring, a propargyl ether linkage, and a terminal alkyne group imparts a specific reactivity profile that dictates its stability and necessitates carefully controlled storage conditions. This guide provides a comprehensive technical overview of the factors influencing the stability of this compound, offers field-proven recommendations for its storage and handling, and outlines a self-validating protocol for its stability assessment. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge required to maintain the integrity and purity of 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene in their research and development endeavors.

Chemical Stability Profile

The stability of 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene is governed by the interplay of its three key functional moieties: the dichlorinated aromatic ring, the ether linkage, and the terminal alkyne. Degradation can be initiated by several factors, including temperature, light, moisture, and oxygen, as well as contact with incompatible materials.

Thermal Stability

Hydrolytic Stability

Aryl ethers are generally considered to be chemically robust and resistant to hydrolysis under neutral pH conditions. However, the ether linkage in 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene can be susceptible to cleavage under strong acidic or basic conditions, although this typically requires harsh reaction conditions. The presence of two electron-withdrawing chlorine atoms on the benzene ring may slightly influence the reactivity of the ether bond. More critical for researchers is the potential for metal-catalyzed reactions. For instance, the intramolecular hydroarylation of aryl propargyl ethers can be catalyzed by metals like indium, leading to molecular rearrangement. This underscores the importance of avoiding contact with certain metal ions.

Photostability

Aromatic halogenated compounds are known to be susceptible to photodegradation. Exposure to ultraviolet (UV) light can induce the cleavage of the carbon-halogen bonds, leading to the formation of radical species and subsequent degradation products. Studies on the photodegradation of chlorobenzenes have demonstrated this vulnerability. Similarly, aryl ethers can undergo photocatalytic dealkylation. Therefore, it is crucial to protect 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene from light to prevent the formation of impurities.

Oxidative Stability

The terminal alkyne group is a site of potential oxidative degradation. Strong oxidizing agents can cleave the triple bond, leading to the formation of carboxylic acids and other oxidized species. The presence of atmospheric oxygen, especially in the presence of light or metal catalysts, can also lead to slower oxidative degradation pathways. The dichlorinated benzene ring is relatively resistant to oxidation under normal conditions.

Recommended Storage Conditions

To ensure the long-term stability and purity of 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene, the following storage conditions are recommended based on its chemical properties and potential degradation pathways.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential thermal degradation and exothermic reactions of the propargyl group. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the terminal alkyne and other potential oxidative pathways. |

| Light | Amber vial or opaque container | Protects the compound from photodegradation, which can be initiated by UV and visible light. |

| Moisture | Tightly sealed container with desiccant | Prevents potential hydrolysis of the ether linkage, especially in the presence of acidic or basic impurities. |

| Container Material | Borosilicate glass (Type I) | Inert and prevents leaching of metallic ions that could catalyze degradation. |

Incompatible Materials

To prevent hazardous reactions and maintain the integrity of the compound, direct contact with the following materials should be strictly avoided:

-

Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides) Can lead to violent reactions with the alkyne group.

-

Strong Acids: (e.g., sulfuric acid, nitric acid) Can catalyze the hydrolysis of the ether linkage.

-

Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) Can also promote ether cleavage and other reactions.

-

Metals and Metal Salts: (e.g., copper, iron, indium salts) Can catalyze decomposition, rearrangement, or polymerization.[1]

-

Reducing Agents: May react with the chlorinated benzene ring or the alkyne.

Experimental Protocol for Stability Assessment

This protocol outlines a systematic approach to evaluate the stability of 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene under various stress conditions. This self-validating system allows for the determination of the compound's shelf-life and the identification of potential degradation products.

1. Materials and Equipment:

-

High-purity 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene

-

HPLC or GC system with a suitable detector (e.g., UV-Vis for HPLC, FID or ECD for GC)

-

Validated analytical column

-

Forced-stability chambers (temperature, humidity, and light controlled)

-

pH meter

-

Inert gas (Argon or Nitrogen)

-

Appropriate solvents and buffers

2. Stress Conditions:

-

Thermal Stress: Samples stored at elevated temperatures (e.g., 40°C, 60°C) and under refrigeration (2-8°C) as a control.

-

Hydrolytic Stress: Samples subjected to acidic (e.g., 0.1 N HCl), neutral (deionized water), and basic (e.g., 0.1 N NaOH) conditions at room temperature and an elevated temperature.

-

Oxidative Stress: Samples exposed to a solution of a mild oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Photostability Stress: Samples exposed to a controlled light source (e.g., ICH option 2) to simulate indoor and sunlit conditions.

3. Experimental Workflow:

Caption: Experimental workflow for the stability assessment of 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene.

4. Analytical Method:

-

A reverse-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water is a suitable starting point for purity assessment. Detection can be performed using a UV detector at a wavelength determined by the UV spectrum of the compound.

-

Alternatively, a GC method with a non-polar capillary column can be developed. An Electron Capture Detector (ECD) would be highly sensitive to the dichlorinated structure.

-

Mass spectrometry (LC-MS or GC-MS) should be used to identify the molecular weights of any degradation products, aiding in the elucidation of degradation pathways.

5. Data Analysis:

-

The percentage of the parent compound remaining at each time point under each stress condition should be calculated.

-

The formation of any degradation products should be monitored and quantified.

-

The degradation kinetics (e.g., zero-order, first-order) can be determined by plotting the concentration of the parent compound versus time.

Logical Relationships in Compound Stability

The stability of 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene is a multifactorial issue where various environmental factors can trigger specific degradation pathways. The following diagram illustrates these causal relationships.

Caption: Causal relationships between environmental factors and the degradation of 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene.

Conclusion

The stability of 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene is a critical parameter that must be carefully managed to ensure the reliability and reproducibility of experimental results. By understanding the inherent reactivity of its functional groups—the dichlorinated benzene ring, the propargyl ether linkage, and the terminal alkyne—researchers can implement appropriate storage and handling procedures. The recommendations provided in this guide, including refrigerated storage under an inert atmosphere and protection from light and moisture, are designed to mitigate the primary degradation pathways. Furthermore, the outlined stability testing protocol provides a robust framework for empirically determining the compound's shelf-life and for identifying any potential degradation products, thereby ensuring the highest level of scientific integrity in its use.

References

-

PubChem. 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene. National Center for Biotechnology Information. [Link]

-

Organic & Biomolecular Chemistry. Intramolecular hydroarylation of aryl propargyl ethers catalyzed by indium: the mechanism of the reaction and identifying the catalytic species. Royal Society of Chemistry. [Link]

-

PubMed. Photochemical degradation of 1,3-dichloro-2-propanol aqueous solutions. National Library of Medicine. [Link]

-

PubMed. Photocatalytic Dealkylation of Aryl Alkyl Ethers. National Library of Medicine. [Link]

-

PubMed. Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. National Library of Medicine. [Link]

-

OSHA. Propargyl Alcohol. Occupational Safety and Health Administration. [Link]

Sources